Welcome to the BenchChem Online Store!
molecular formula C10H15BrN2O2S B8445218 N-(2-(5-bromopyridin-3-yl)propan-2-yl)ethanesulfonamide

N-(2-(5-bromopyridin-3-yl)propan-2-yl)ethanesulfonamide

Cat. No. B8445218
M. Wt: 307.21 g/mol
InChI Key: CWIAEMYOJQWPTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08383827B2

Procedure details

A mixture of 1-(5-bromo-pyridin-3-yl)-ethanone (200 mg, 1.000 mmol), ethanesulfonamide (136 mg, 1.250 mmol) and titanium(IV) isopropoxide (586 μL, 2.0 mmol) in toluene (20 mL) was heated to reflux for 8 h. After concentration, the residue was dissolved in THF (5 mL). A solution of methylmagnesium bromide (1000 μl, 3.00 mmol) was added dropwise at −50° C. The resulting mixture was slowly warmed up to room temperature over a course of 2 h. The mixture was stirred at this temperature overnight and quenched with NH4Cl solution. After filtration, wash with CH2Cl2 and concentration, the residue was purified by flash column (Ethyl acetate/heptane, v/v, 10% to 50%) and yielded a yellow oil (35 mg). ESI-MS m/z: 309.1 [M+1]+, Retention time=1.22 min. 1H NMR (400 MHz, CDCl3): δ 1.43 (t, J=7.4 Hz, 3H), 1.84 (s, 6H), 2.98 (q, J=7.4 Hz, 2H), 5.07 (brs, 1H), 8.04 (s, 1H), 8.66 (s, 1H), 8.77 (s, 1H).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
136 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
586 μL
Type
catalyst
Reaction Step One
Quantity
1000 μL
Type
reactant
Reaction Step Two
Name

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([C:8](=O)[CH3:9])[CH:5]=[N:6][CH:7]=1.[CH2:11]([S:13]([NH2:16])(=[O:15])=[O:14])[CH3:12].[CH3:17][Mg]Br>C1(C)C=CC=CC=1.CC(C)[O-].[Ti+4].CC(C)[O-].CC(C)[O-].CC(C)[O-]>[Br:1][C:2]1[CH:3]=[C:4]([C:8]([NH:16][S:13]([CH2:11][CH3:12])(=[O:15])=[O:14])([CH3:9])[CH3:17])[CH:5]=[N:6][CH:7]=1 |f:4.5.6.7.8|

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
BrC=1C=C(C=NC1)C(C)=O
Name
Quantity
136 mg
Type
reactant
Smiles
C(C)S(=O)(=O)N
Name
Quantity
20 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
586 μL
Type
catalyst
Smiles
CC([O-])C.[Ti+4].CC([O-])C.CC([O-])C.CC([O-])C
Step Two
Name
Quantity
1000 μL
Type
reactant
Smiles
C[Mg]Br

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at this temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 8 h
Duration
8 h
CONCENTRATION
Type
CONCENTRATION
Details
After concentration
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in THF (5 mL)
CUSTOM
Type
CUSTOM
Details
quenched with NH4Cl solution
FILTRATION
Type
FILTRATION
Details
After filtration
WASH
Type
WASH
Details
wash with CH2Cl2 and concentration
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash column (Ethyl acetate/heptane, v/v, 10% to 50%)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC=1C=C(C=NC1)C(C)(C)NS(=O)(=O)CC
Measurements
Type Value Analysis
AMOUNT: MASS 35 mg
YIELD: CALCULATEDPERCENTYIELD 11.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.